![molecular formula C22H25N3O3 B15172954 4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide CAS No. 917957-35-8](/img/structure/B15172954.png)
4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide is a complex organic compound with a unique structure that includes a benzimidazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide typically involves multiple stepsCommon reagents used in these reactions include acetic anhydride, methyl iodide, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate these pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl
- Trolox (3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-carboxylic acid)
- 4,4’-Isopropylidenebis(2,6-dimethylphenol) .
Uniqueness
What sets 4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
917957-35-8 |
|---|---|
Formule moléculaire |
C22H25N3O3 |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
7-hydroxy-N,N,2,3-tetramethyl-6-[3-(2-methylphenyl)-3-oxopropyl]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C22H25N3O3/c1-13-8-6-7-9-15(13)19(26)11-10-16-17(22(28)24(3)4)12-18-20(21(16)27)23-14(2)25(18)5/h6-9,12,27H,10-11H2,1-5H3 |
Clé InChI |
YHLFRIHJAIQOLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)CCC2=C(C3=C(C=C2C(=O)N(C)C)N(C(=N3)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


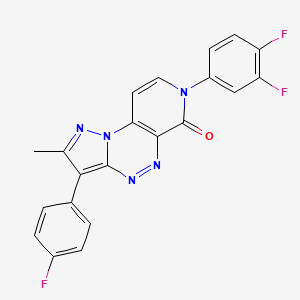
![(2R)-phenyl[({1-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidin-2-yl}carbonyl)amino]ethanoic acid](/img/structure/B15172881.png)
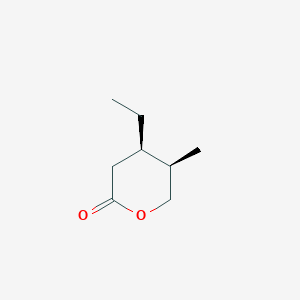
![N-[1-(2,3-dimethylcyclohexyl)-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide](/img/structure/B15172903.png)
![1-[1-(Thiophen-2-yl)ethenyl]pyrrolidine](/img/structure/B15172909.png)
![1,8-Diazaspiro[5.5]undecane-8-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B15172918.png)
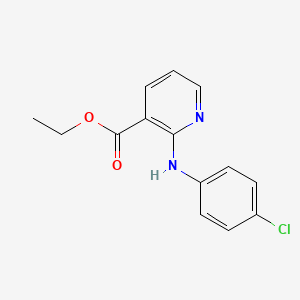
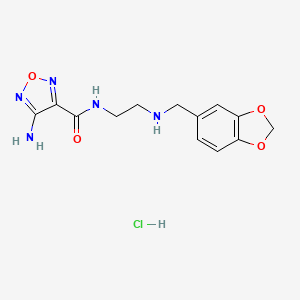
![N-{2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl}-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B15172938.png)
![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohex-2-en-1-one](/img/structure/B15172950.png)
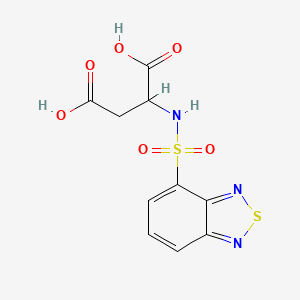
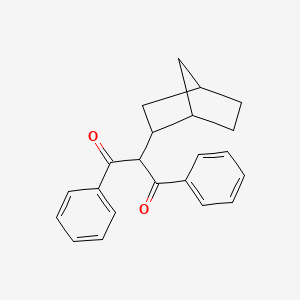
![2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B15172970.png)

